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Compound of Interest

Compound Name:
2-Bromo-6-fluoro-3-

(trifluoromethyl)benzaldehyde

CAS No.: 1428234-81-4

Cat. No.: B1447816 Get Quote

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic

aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.

Its structure is distinguished by a unique substitution pattern on the benzaldehyde core: a

bromine atom and a fluorine atom positioned ortho to the aldehyde, and a trifluoromethyl group

at the meta position. This arrangement of electron-withdrawing groups imparts significant and

distinct chemical properties to the molecule, enhancing the electrophilicity of the aldehyde and

activating the aromatic ring for a variety of transformations.[1] Consequently, this compound

has emerged as a valuable building block in the fields of pharmaceutical and agrochemical

research, where precise molecular architecture is paramount for biological activity.[1][2] This

guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and

applications, offering field-proven insights for its effective utilization in research and

development.

Structural Analysis and Physicochemical Properties
The strategic placement of three distinct halogen-containing substituents governs the reactivity

and physical characteristics of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde. The

bromine atom serves as an excellent handle for cross-coupling reactions, the ortho-fluorine

atom modulates steric and electronic properties, and the highly electronegative trifluoromethyl

group significantly influences the compound's lipophilicity and metabolic stability in derivative

compounds.[2]
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Key Physicochemical Data
Property Value Source

CAS Number 1428234-81-4 Benchchem[1]

Molecular Formula C₈H₃BrF₄O Benchchem[1]

Molar Mass 270.9 g/mol Benchchem[1]

Appearance

Expected to be a solid at room

temperature, similar to related

structures.

Inferred from

Solubility

Expected to be slightly soluble

in water, with good solubility in

organic solvents.

Inferred from

Expected Spectroscopic Signatures
While a definitive public spectrum is not available, the structure allows for clear predictions of

its spectroscopic characteristics:

¹H NMR: The spectrum would feature two signals in the aromatic region, a doublet and a

triplet, corresponding to the two aromatic protons, and a singlet at approximately 10 ppm for

the aldehydic proton.

¹³C NMR: Will show eight distinct signals, including a downfield signal (~185-190 ppm) for

the aldehyde carbonyl carbon. The carbons attached to fluorine and bromine will show

characteristic coupling (C-F) and electronic shifts.

¹⁹F NMR: Two signals are expected. One for the aromatic fluorine atom and a second, more

intense signal for the -CF₃ group, likely showing coupling to the aromatic protons.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
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The synthesis of polysubstituted benzaldehydes requires careful strategic planning to install the

functional groups with correct regioselectivity. A plausible and efficient route to 2-Bromo-6-
fluoro-3-(trifluoromethyl)benzaldehyde starts from a pre-functionalized aromatic precursor,

2-bromo-6-fluorobenzotrifluoride, followed by a directed formylation reaction.

Representative Synthetic Workflow
The introduction of the aldehyde group onto the activated aromatic ring is a key step. While

several formylation methods exist, a directed ortho-metalation followed by quenching with an

electrophilic formylating agent is a common and effective strategy for such systems, offering

high regioselectivity. This avoids the harsh conditions and potential side reactions of classical

methods like Friedel-Crafts formylation on a deactivated ring.[1][3]

Synthesis Workflow

Starting Material:
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene

Intermediate:
Lithium-Halogen Exchange

  1. n-BuLi or LDA
  2. THF, -78 °C

  (Directed ortho-metalation)

Product:
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

  3. DMF (N,N-Dimethylformamide)
  4. Aqueous Workup (H₃O⁺)

  (Formylation)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1447816?utm_src=pdf-body
https://www.benchchem.com/product/b1447816?utm_src=pdf-body
https://www.benchchem.com/product/b1447816
https://patents.google.com/patent/CN102070420B/en
https://www.benchchem.com/product/b1447816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Directed ortho-metalation synthesis pathway.

Detailed Experimental Protocol
Objective: To synthesize 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde via directed

ortho-metalation.

Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon

atmosphere, dissolve 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous

tetrahydrofuran (THF) at a concentration of 0.2 M.

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of

n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes dropwise over 20 minutes, ensuring the internal

temperature does not rise above -70 °C. The causality here is critical: the fluorine atom

directs the lithium to the C6 position, which is then lithiated. The low temperature is essential

to prevent side reactions.[3]

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the

reaction mixture. DMF serves as the electrophilic source of the formyl group.

Quenching: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to 0 °C

and quench by the careful addition of 1 M aqueous HCl.

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl

acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is then purified by silica

gel column chromatography to yield the final product.

Chemical Reactivity and Key Transformations
The utility of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde as an intermediate stems

from its multiple reactive sites. The electron-withdrawing nature of the substituents makes the

aldehyde carbonyl exceptionally electrophilic and primes the aromatic ring for specific

transformations.[1]
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Aldehyde Group Reactions: The aldehyde can be readily oxidized to the corresponding

carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent) or reduced to

a benzyl alcohol with reducing agents like sodium borohydride (NaBH₄).[1]

Nucleophilic Aromatic Substitution (SNAᵣ): While the fluorine atom can be a target for SNAᵣ,

the bromine is the more versatile handle.

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This

allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which

is a cornerstone of modern drug synthesis.

Core Reactivity Map

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Carboxylic Acid Derivative

 [O]
 (e.g., KMnO₄)

Benzyl Alcohol Derivative

 [H]
 (e.g., NaBH₄)

Aryl/Vinyl Derivative

 R-B(OH)₂
 Pd Catalyst

 (Suzuki Coupling)

Amine Derivative

 R₂NH
 Pd Catalyst

 (Buchwald-Hartwig)

Click to download full resolution via product page

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely

employed strategy to enhance their pharmacological profiles.[2] These groups can improve

metabolic stability, bioavailability, and binding affinity.[2] 2-Bromo-6-fluoro-3-
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(trifluoromethyl)benzaldehyde is a precursor to scaffolds that are integral to the development

of novel therapeutics and agrochemicals.

Pharmaceutical Synthesis: Structurally related 2-bromo-6-fluorobenzaldehydes are

precursors to compounds developed for treating a range of conditions, including ischemic

heart disease, inflammatory disorders, cardiovascular diseases, and cancer.[3] The title

compound is therefore a highly valuable starting material for synthesizing new chemical

entities in these therapeutic areas.

Agrochemical Formulations: The unique electronic properties conferred by the substituents

are also beneficial in the design of modern pesticides and herbicides, contributing to

enhanced efficacy and target specificity.[2]

Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are crucial to ensure

safety and maintain compound integrity. Although specific data for this exact isomer is limited,

data from closely related compounds provides a strong basis for hazard assessment.

GHS Hazard Information (Based on Analogues)
Hazard Class Statement Source

Acute Toxicity, Oral H302: Harmful if swallowed ChemScene, PubChem[4][5]

Skin Corrosion/Irritation H315: Causes skin irritation PubChem[5]

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
PubChem[5]

Specific Target Organ Toxicity
H335: May cause respiratory

irritation
PubChem[5]

Protocol for Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.[6]
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[6][7]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

hands thoroughly after handling.[7][8]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon). The compound should be kept in a cool, dry, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] Refrigerated

storage (2-8 °C) is recommended for long-term stability.

Conclusion
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a

versatile tool for molecular architects. Its densely packed functional groups provide multiple,

orthogonal handles for synthetic manipulation, enabling the efficient construction of complex

and novel molecular frameworks. The insights provided in this guide—from its fundamental

properties and synthesis to its reactivity and safe handling—are intended to empower

researchers to fully leverage the potential of this powerful building block in advancing the

frontiers of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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